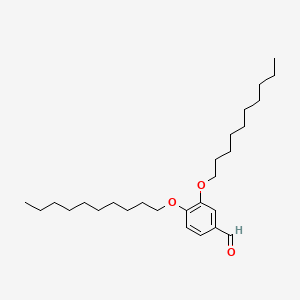

3,4-Didecoxybenzaldehyde

Description

3,4-Dihydroxybenzaldehyde (C₇H₆O₃, MW: 138.12 g/mol) is a phenolic aldehyde characterized by hydroxyl groups at the 3- and 4-positions of the benzene ring (Figure 1). It is a key intermediate in the biosynthesis of lignin and flavonoids and exhibits antioxidant, antimicrobial, and anti-inflammatory properties . Its crystal structure (monoclinic, space group P2₁/c) reveals intramolecular hydrogen bonding between the hydroxyl (O2–H) and aldehyde (C=O) groups, influencing its reactivity and solubility .

Properties

IUPAC Name |

3,4-didecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)23-27(26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLNWOUQGKEWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369292 | |

| Record name | 3,4-didecoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118468-34-1 | |

| Record name | 3,4-didecoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didecoxybenzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 3,4-Didecoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Didecoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The decyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Oxidation: 3,4-Didecoxybenzoic acid.

Reduction: 3,4-Didecoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Didecoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4-Didecoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The decyloxy groups may influence the compound’s lipophilicity, affecting its ability to interact with cell membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

| Compound | Molecular Formula | Substituents | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 3-OH, 4-OH | Aldehyde, Dihydroxybenzene | 823-73-6 |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 4-OH | Aldehyde, Phenol | 123-08-0 |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 3-OH | Aldehyde, Phenol | 100-83-4 |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 3-OCH₃, 4-OCH₃ | Aldehyde, Dimethoxybenzene | 120-14-9 |

| Caffeic Acid | C₉H₈O₄ | 3,4-diOH, Acrylic acid | Carboxylic acid, Dihydroxy | 331-39-5 |

Key Observations:

- Hydrogen Bonding: 3,4-Dihydroxybenzaldehyde forms stronger intermolecular hydrogen bonds (O–H···O) compared to monohydroxy analogs (4-Hydroxybenzaldehyde), enhancing its crystalline stability . Methoxy derivatives (e.g., 3,4-Dimethoxybenzaldehyde) lack hydrogen-bond donors, reducing aqueous solubility but improving lipid solubility .

- Electronic Effects: The electron-withdrawing hydroxyl groups in 3,4-Dihydroxybenzaldehyde increase the electrophilicity of the aldehyde group, making it more reactive in nucleophilic additions compared to methoxy-substituted analogs .

2.2 Physical and Chemical Properties

- Solubility Trends: The dihydroxy structure of 3,4-Dihydroxybenzaldehyde grants moderate water solubility due to hydrogen bonding, whereas 3,4-Dimethoxybenzaldehyde is hydrophobic, favoring organic solvents .

- Thermal Stability: Methoxy derivatives exhibit lower melting points due to weaker intermolecular forces .

Biological Activity

3,4-Didecoxybenzaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial and cytotoxic properties, supported by relevant studies and data.

3,4-Didecoxybenzaldehyde belongs to the class of aromatic aldehydes. Its structure consists of a benzene ring with two decoxy substituents at the 3 and 4 positions and an aldehyde functional group. The presence of alkoxy groups can significantly influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzaldehyde derivatives, including 3,4-didecoxybenzaldehyde. Benzaldehyde itself has been shown to modulate the activity of antibiotics against various bacterial strains. For instance, it has been reported that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of norfloxacin against Staphylococcus aureus, indicating a potentiation of its bactericidal action .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

| Compound | Bacteria Tested | MIC (μg/mL) | Effect on Antibiotic Activity |

|---|---|---|---|

| Benzaldehyde | Staphylococcus aureus | 256 | Reduced MIC with norfloxacin |

| 3,4-Didecoxybenzaldehyde | Bacillus anthracis | 850 | Potentiated effect observed |

| Pantoea conspicua | 1060 | Significant antibacterial effect | |

| Citrobacter youngae | 1060 | Notable activity |

The interactions between benzaldehyde derivatives and bacterial membranes may lead to increased permeability, enhancing the efficacy of concurrent antibiotic treatments .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on benzaldehyde derivatives have indicated varying degrees of cytotoxic effects on different cell lines. For example, compounds similar to 3,4-didecoxybenzaldehyde have been evaluated for their potential as histone deacetylase (HDAC) inhibitors, which are promising in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Case Study: HDAC Inhibition

A study demonstrated that certain isoxazole derivatives exhibited strong HDAC inhibitory activity, leading to significant cytotoxic effects in cancer cell lines. While specific data on 3,4-didecoxybenzaldehyde is limited, its structural similarity to effective HDAC inhibitors suggests potential for similar activity .

The biological activity of 3,4-didecoxybenzaldehyde may be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the decoxy groups may facilitate interaction with bacterial membranes, leading to cell lysis.

- Enzyme Modulation : As seen with other benzaldehyde derivatives, there may be an ability to modulate enzyme activities involved in antibiotic resistance mechanisms.

- Epigenetic Regulation : Potential as an HDAC inhibitor indicates a role in altering gene expression patterns relevant to cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.